[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
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Overview
Description
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzimidazole moiety. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the benzimidazole moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-7-18(8-15(9,3)20)14(19)11-4-5-12-13(6-11)17-10(2)16-12/h4-6,9,20H,7-8H2,1-3H3,(H,16,17)/t9-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGRYHEZSGGCM-PSLIRLAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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